

Key literature and review articles on 3-(Chlorosulfonyl)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Chlorosulfonyl)-4-fluorobenzoic acid

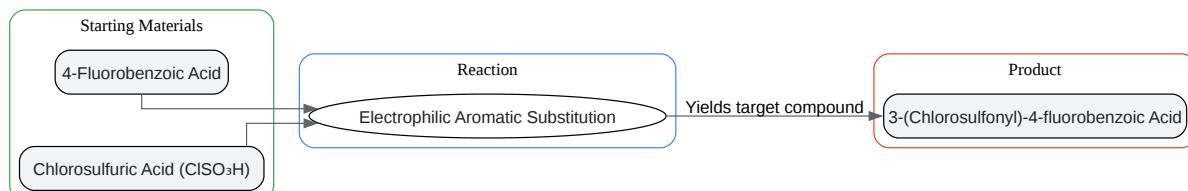
Cat. No.: B1588056

[Get Quote](#)

An In-depth Technical Guide to **3-(Chlorosulfonyl)-4-fluorobenzoic Acid**: A Cornerstone Intermediate in Modern Chemistry

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of synthetic organic chemistry and drug development, the strategic selection of molecular building blocks is paramount. **3-(Chlorosulfonyl)-4-fluorobenzoic acid** (CAS No. 2267-40-5) has emerged as a highly valuable intermediate, prized for its unique combination of reactive functional groups.^[1] This white, solid compound possesses a trifecta of functionalities on a benzene ring: a carboxylic acid, a highly reactive sulfonyl chloride, and a fluorine atom. This specific arrangement provides a powerful platform for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.^[1]


The presence of the fluorine atom is particularly noteworthy. It is a well-established strategy in medicinal chemistry to incorporate fluorine to enhance a molecule's pharmacokinetic profile, including metabolic stability, bioavailability, and target binding affinity.^{[2][3]} The sulfonyl chloride group serves as a versatile handle for introducing sulfonamide linkages, a common and vital functional group in a vast array of therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this key intermediate for researchers and drug development professionals.

Property	Value	Source
CAS Number	2267-40-5	[1] [4] [5]
Molecular Formula	C ₇ H ₄ ClFO ₄ S	[1] [4] [5]
Molecular Weight	238.62 g/mol	[5] [6]
Appearance	Solid / Powder	[1] [4] [6]
Synonyms	5-Carboxy-2-fluorobenzenesulphonyl chloride	[1]
InChI Key	LZGZJLJZSAGDKR-UHFFFAOYSA-N	[1] [6]

Synthesis and Mechanistic Insights

The industrial preparation of arylsulfonyl chlorides typically involves the direct chlorosulfonation of an aromatic ring using chlorosulfuric acid (ClSO₃H).[\[7\]](#) For **3-(Chlorosulfonyl)-4-fluorobenzoic acid**, the most logical and established synthetic route is the electrophilic aromatic substitution of 4-fluorobenzoic acid.

The reaction mechanism proceeds via the attack of the electron-rich aromatic ring on the electrophilic sulfur atom of chlorosulfuric acid. The fluorine atom is an ortho-, para- director, but it is deactivating. The carboxylic acid group is a meta-director and is strongly deactivating. The substitution occurs at the position ortho to the fluorine and meta to the carboxylic acid, which is sterically accessible and electronically favored under the reaction conditions.

[Click to download full resolution via product page](#)

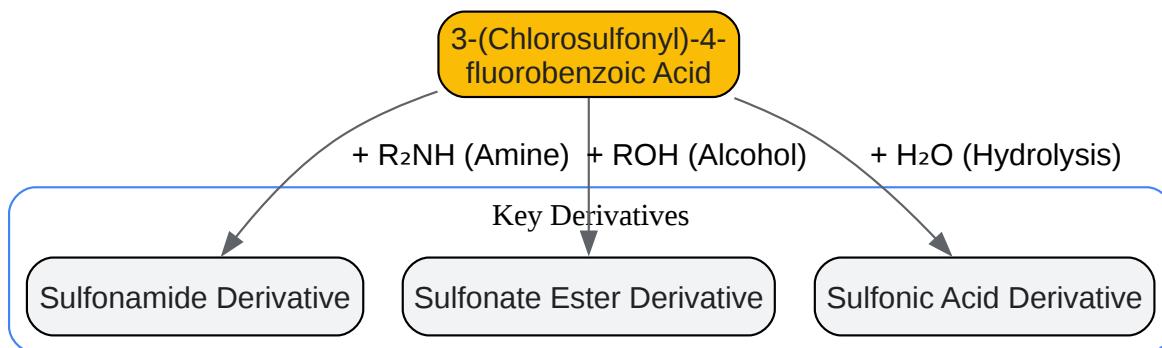
Caption: Synthetic workflow for **3-(Chlorosulfonyl)-4-fluorobenzoic acid**.

Experimental Protocol: Chlorosulfonation of 4-Fluorobenzoic Acid

Disclaimer: This protocol is a representative example based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), carefully add an excess of chlorosulfuric acid (e.g., 4-5 molar equivalents).
- **Reactant Addition:** Cool the chlorosulfuric acid in an ice bath to 0-5 °C. Slowly add 4-fluorobenzoic acid (1 equivalent) in portions through the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-12 hours) until the reaction is complete (monitored by TLC or HPLC).
- **Work-up:** Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

- Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from an appropriate solvent system. Dry the final product under a vacuum.


A Profile in Reactivity: The Sulfonyl Chloride Core

The synthetic versatility of **3-(Chlorosulfonyl)-4-fluorobenzoic acid** stems from the distinct reactivity of its functional groups. The sulfonyl chloride ($-\text{SO}_2\text{Cl}$) is a powerful electrophile, making it highly susceptible to attack by a wide range of nucleophiles.^[8] This reactivity is the cornerstone of its application in building complex molecular architectures.

Key Transformations:

- Sulfonamide Formation: The most common and significant reaction involves the treatment with primary or secondary amines to form stable sulfonamide linkages ($-\text{SO}_2\text{NR}_2$). This reaction is fundamental to the synthesis of a vast number of sulfa drugs and other bioactive molecules.
- Sulfonate Ester Formation: Reaction with alcohols or phenols in the presence of a base yields sulfonate esters ($-\text{SO}_2\text{OR}$).
- Hydrolysis: The sulfonyl chloride group can be hydrolyzed back to the corresponding sulfonic acid ($-\text{SO}_3\text{H}$) upon treatment with water. A patented process describes the hydrolysis of a similar compound, 3-(chlorosulfonyl)benzoic acid, to 3-sulfobenzoic acid using water and an immiscible solvent with azeotropic distillation.^[9]

The carboxylic acid group offers a secondary site for modification, such as esterification or amidation, although it is generally less reactive than the sulfonyl chloride. This differential reactivity allows for selective, stepwise functionalization.

[Click to download full resolution via product page](#)

Caption: Key reactions of **3-(Chlorosulfonyl)-4-fluorobenzoic acid**.

Strategic Applications in Medicinal Chemistry

3-(Chlorosulfonyl)-4-fluorobenzoic acid is not just a reagent but a strategic scaffold for drug discovery. Its derivatives are explored for a wide range of therapeutic targets. The rationale for its use is grounded in established medicinal chemistry principles.

- Bioisostere for Carboxylic Acids: The sulfonamide group is often used as a bioisostere for a carboxylic acid. It maintains a similar acidic proton and hydrogen bonding capability but can offer improved cell permeability and a different metabolic profile.
- Enhanced Pharmacokinetics: As previously mentioned, the fluorine atom is a key feature. Its incorporation can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.^[2] The electronic effects of fluorine can also modulate the pKa of nearby functional groups and enhance binding interactions with target proteins.^{[2][3]}
- Access to Diverse Chemical Space: The reactivity of the sulfonyl chloride group allows for the parallel synthesis of large compound libraries by reacting it with a diverse set of amines. ^[10] This approach is invaluable in the early stages of drug discovery for identifying hit compounds. For instance, its sulfonamide derivative, 3-(Aminosulfonyl)-4-fluorobenzoic acid, is a known chemical entity with documented properties.^[11]

While specific drugs derived directly from this molecule are often proprietary, numerous patents describe the use of structurally similar fluorinated benzoic acids and sulfonyl chlorides as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) for conditions ranging from obesity to cancer.[\[12\]](#)[\[13\]](#)

Safety and Handling

As a reactive acid chloride, **3-(Chlorosulfonyl)-4-fluorobenzoic acid** must be handled with care. It is classified as a corrosive substance that causes severe skin burns and eye damage.
[\[6\]](#)

GHS Classification	Information
Pictogram	GHS05 (Corrosion)
Signal Word	Danger
Hazard Statement	H314: Causes severe skin burns and eye damage
Precautionary Codes	P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338

Handling Recommendations:

- Use only in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Store in a cool, dry place away from moisture, as it can hydrolyze.
- Keep containers tightly sealed.

Conclusion

3-(Chlorosulfonyl)-4-fluorobenzoic acid is a quintessential example of a modern synthetic building block that provides chemists with a reliable and versatile tool. Its unique combination of a reactive sulfonyl chloride, a modifiable carboxylic acid, and a pharmacokinetically

advantageous fluorine atom makes it an invaluable intermediate. For researchers in drug discovery and development, a thorough understanding of its synthesis, reactivity, and strategic application is key to unlocking new therapeutic possibilities and accelerating the path to novel medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. indiamart.com [indiamart.com]
- 5. Benzoic Acid Manufacturer,Benzoic Acid Exporter & Supplier from Pune India [fluorochem.co.in]
- 6. 3-chlorosulfonyl-4-fluoro-benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. nbino.com [nbino.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3-(Aminosulfonyl)-4-fluorobenzoic acid | C7H6FNO4S | CID 684842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Key literature and review articles on 3-(Chlorosulfonyl)-4-fluorobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1588056#key-literature-and-review-articles-on-3-chlorosulfonyl-4-fluorobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com